2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)malononitrile

Overview

Description

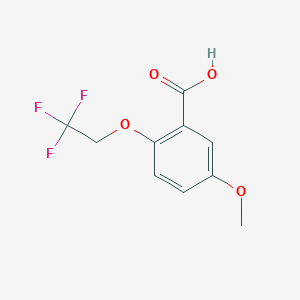

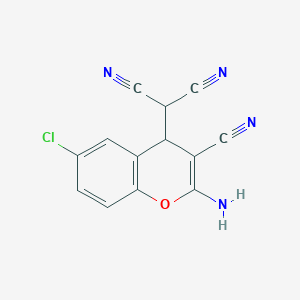

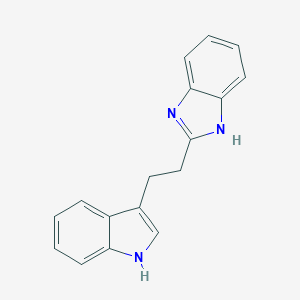

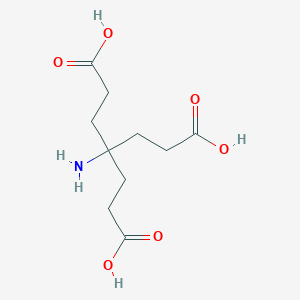

“2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)malononitrile” is a chemical compound with the molecular formula C13H7ClN4O . It is also known by other names such as “2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)propanedinitrile” and "Propanedinitrile, 2-(2-amino-6-chloro-3-cyano-4H-1-benzopyran-4-yl)-" .

Synthesis Analysis

The compound can be synthesized by a multicomponent reaction of salicylaldehydes, malononitrile, and dialkyl phosphites . This reaction is catalyzed by pentamethyldiethylenetriamine (PMDTA) and provides the bicyclic derivatives in high yields .Molecular Structure Analysis

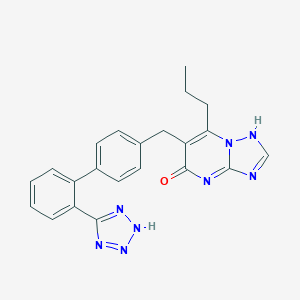

The molecular structure of the compound includes a 4H-chromen-4-yl ring, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring . The compound also contains an amino group (NH2), a cyano group (CN), and a malononitrile group (C3H2N2) .Chemical Reactions Analysis

The synthesis of this compound involves Knoevenagel, Pinner, and phospha-Michael reactions . These reactions are part of a multicomponent reaction process that simultaneously occurs in the presence of an organocatalyst .Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.67 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound’s topological polar surface area is 107 Ų . Its complexity, as computed by PubChem, is 541 .Scientific Research Applications

Green Synthesis Methods :

- Bhat et al. (2012) explored solvent and catalyst-free methods for synthesizing chromene derivatives, including (2-amino-3-cyano-4H-chromene-4-yl)malononitrile, through mechanochemical mixing and thermal heating. This approach offers an environmentally friendly alternative for chemical synthesis (Bhat, Choudhury, & Trivedi, 2012).

Anticancer Properties :

- Kalla et al. (2014) synthesized a series of 2-amino-3-cyano-4H-chromen-4-ylphosphonates and tested their anticancer properties. Some compounds showed promising activity against certain cancer cell lines, indicating potential for development as anticancer agents (Kalla, Choi, Yoo, Byeon, Heo, & Kim, 2014).

Antifungal Activity :

- Costa et al. (2008) investigated the synthesis of dimeric chromene derivatives and their effects on fungal growth and toxin production. One compound, in particular, was effective in inhibiting fungal growth and reducing toxin production, highlighting potential applications in controlling fungal pathogens (Costa, Areias, Abrunhosa, Venâncio, & Proença, 2008).

Catalysis and Synthesis :

- Gaikwad et al. (2011) developed a method for synthesizing (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl esters using a catalytic amount of potassium phosphate. This method offers a cost-effective and simple procedure for producing these compounds (Gaikwad, Undale, Shaikh, & Pore, 2011).

Enantioselective Synthesis :

- Adili et al. (2015) reported a quinine-catalyzed enantioselective synthesis of 2-amino-3-cyano-4H-chromenes. This method offers a unique approach to synthesizing these compounds with high yields and stereoselectivity, important for pharmaceutical applications (Adili, Tao, Chen, & Han, 2015).

Mechanism of Action

Target of Action

It is known that similar compounds, such as 2-amino-4h-chromenes, have shown promising activity against mouse fibroblast (nih/3t3) and human promyelocytic leukemia (hl-60) cells .

Mode of Action

It is known that similar compounds, such as 2-amino-4h-chromenes, have shown moderate antioxidant effect and a modest anticancer activity .

Biochemical Pathways

It is known that similar compounds, such as 2-amino-4h-chromenes, have shown promising activity against mouse fibroblast (nih/3t3) and human promyelocytic leukemia (hl-60) cells , suggesting that they may affect pathways related to cell growth and proliferation.

properties

IUPAC Name |

2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN4O/c14-8-1-2-11-9(3-8)12(7(4-15)5-16)10(6-17)13(18)19-11/h1-3,7,12H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHSXKVJMVDOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(C(=C(O2)N)C#N)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380518 | |

| Record name | (2-Amino-6-chloro-3-cyano-4H-1-benzopyran-4-yl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)malononitrile | |

CAS RN |

175136-95-5 | |

| Record name | (2-Amino-6-chloro-3-cyano-4H-1-benzopyran-4-yl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile](/img/structure/B71610.png)

![6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol](/img/structure/B71633.png)